(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid
Overview
Description
(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid moiety attached to a pyridine ring, which is further substituted with a sulfonamide group. The molecular formula of this compound is C8H13BN2O4S, and it has a molecular weight of 244.08 g/mol .
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium complexes in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid likely participates in transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of these reactions typically involve the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
In the context of suzuki-miyaura coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s use in Suzuki-Miyaura coupling reactions benefits from mild and functional group tolerant reaction conditions . Additionally, safety information suggests that the compound should be handled with care to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of a new carbon-carbon bond between the boron-bearing pyridine ring and a variety of aryl or heteroaryl halides. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: In chemistry, (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biology and medicine, this compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in inhibiting enzymes and receptors involved in various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Comparison with Similar Compounds
- (4-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid
- (6-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid
- (5-(1-Methylethylsulfonamido)pyridin-2-yl)boronic acid
Uniqueness: (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This compound’s combination of a boronic acid moiety and a sulfonamide group provides a versatile platform for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
[5-(propan-2-ylsulfonylamino)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4S/c1-6(2)16(14,15)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWDCWXPHADGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)NS(=O)(=O)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744922 | |
Record name | {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-38-1 | |
Record name | {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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